molecular formula C19H24N4O2S B2670435 3,4-dimethyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide CAS No. 1105247-07-1

3,4-dimethyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide

Cat. No.: B2670435
CAS No.: 1105247-07-1
M. Wt: 372.49
InChI Key: DIAMDDWOYRBPAY-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a synthetic small molecule featuring a benzamide scaffold linked to a thienopyrazole core, a structural motif present in compounds investigated for various biological activities. The molecular structure integrates a 3,4-dimethylbenzamide group connected to a complex thieno[3,4-c]pyrazol system that is further functionalized with a propylcarbamoylmethyl side chain. This specific architecture suggests potential as a valuable chemical tool for basic research. Compounds with the thienopyrazole scaffold have been explored in numerous scientific studies for their potential to modulate key biological pathways . Similarly, N-substituted benzamide derivatives are a significant class in medicinal chemistry research and have been identified as a core structure in agents under investigation for antiproliferative activity and as modulators of autophagy, a critical cellular degradation process . The presence of the benzamide group, combined with the heterocyclic thienopyrazole system, makes this compound a candidate for research in areas such as enzyme inhibition, cellular signaling, and other pharmacological mechanisms. It is supplied as a high-purity material to ensure consistency and reliability in experimental settings. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the product specifications and safety data sheet prior to use.

Properties

IUPAC Name

3,4-dimethyl-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-4-7-20-17(24)9-23-18(15-10-26-11-16(15)22-23)21-19(25)14-6-5-12(2)13(3)8-14/h5-6,8H,4,7,9-11H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAMDDWOYRBPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and thiophene carboxylic acids.

    Introduction of the Propylcarbamoyl Group: This step involves the reaction of the thieno[3,4-c]pyrazole intermediate with propyl isocyanate or a similar reagent.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, high-throughput synthesis techniques, and purification methods like recrystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring or the thieno[3,4-c]pyrazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,4-dimethyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to its core scaffold, substituents, or functional groups. Below is a comparative analysis with three closely related compounds:

Substituent Variants in the Benzamide Moiety

  • Compound A: 3,4-dimethoxy-N-((R)-1-(3-(((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)ethyl)benzamide (CAS: 1354718-85-6) Key Differences:
  • Substituents : Methoxy groups at benzamide positions 3 and 4 (vs. methyl groups in the target compound).
  • Core Structure: Tetrahydrobenzo[d]thiazole instead of thieno[3,4-c]pyrazole. Implications:
  • The methoxy groups enhance solubility due to increased polarity, whereas methyl groups in the target compound may improve metabolic stability .
  • The benzo[d]thiazole core in Compound A likely alters binding affinity in biological systems compared to the thienopyrazole core.

Side Chain Modifications

  • Compound B : Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate
    • Key Differences :
  • Core Structure: 1,2,4-triazole (vs. thienopyrazole).
  • Side Chain : Phenylacetyl and ethyl carbamate groups (vs. propylcarbamoyl-methyl).
    • Implications :
  • The triazole core may confer different hydrogen-bonding capabilities, affecting target selectivity.
  • The ethyl carbamate side chain in Compound B introduces hydrolytic instability compared to the propylcarbamoyl-methyl group in the target compound .

Thienopyrazole Derivatives

  • Compound C: 3,4-dimethyl-N-(2H-thieno[3,4-c]pyrazol-3-yl)benzamide Key Differences:
  • Lacks the propylcarbamoyl-methyl side chain.
    • Implications :

Data Table: Structural and Hypothetical Property Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~435 g/mol (estimated) ~493 g/mol ~356 g/mol ~298 g/mol
Core Structure Thieno[3,4-c]pyrazole Tetrahydrobenzo[d]thiazole 1,2,4-Triazole Thieno[3,4-c]pyrazole
Substituents 3,4-dimethyl benzamide 3,4-dimethoxy benzamide Phenylacetyl, ethyl carbamate 3,4-dimethyl benzamide
Side Chain Propylcarbamoyl-methyl Propylamino-carbamoyl None None
Hypothetical LogP 3.8 (moderate lipophilicity) 2.5 (higher polarity) 2.1 (polar carbamate) 3.2 (reduced bulk)

Biological Activity

The compound 3,4-dimethyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a novel benzamide derivative that has gained attention due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings associated with this compound, focusing on its pharmacological properties and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno[3,4-c]pyrazole moiety followed by the introduction of the benzamide group. The synthetic route often utilizes standard organic reactions such as condensation and cyclization to achieve the desired structure.

Biological Activity

The biological activity of This compound has been explored in various studies. Key findings include:

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation in several human cancer cell lines. For instance, it showed an IC50 value of 6.26 μM against HCC827 cells and 6.48 μM against NCI-H358 cells in 2D assays, indicating strong cytotoxic effects .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. It displayed promising results against various bacterial strains, suggesting potential use as an antibacterial agent .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with DNA and inhibit cell cycle progression. Studies have shown that it binds within the minor groove of AT-rich DNA sequences, disrupting essential cellular processes .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 (μM)Reference
AntitumorHCC8276.26
AntitumorNCI-H3586.48
AntimicrobialVarious bacterial strainsVaries

Case Studies

  • Case Study on Antitumor Efficacy : A study conducted by researchers involved treating HCC827 and NCI-H358 cells with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth, with significant reductions observed at concentrations as low as 10 μM.
  • Antimicrobial Testing : Another investigation focused on testing the compound against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited bacterial growth at concentrations ranging from 1 to 100 μg/mL.

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